ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Substituted aryl meroterpenoids, including a compound structurally similar to ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, were isolated from red seaweed and demonstrated significant antioxidant properties, potentially useful in pharmaceutical and food industries (Chakraborty et al., 2016).
- A series of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates were synthesized, characterized, and evaluated for their antimicrobial activity, suggesting the potential for similar compounds in combating microbial infections (Spoorthy et al., 2021).
Biological and Pharmacological Potential
- Novel tricyclic etheno analogs of potent antivirals and cytostatics, structurally similar to this compound, were synthesized, showing modest activity against viruses and demonstrating the potential for further exploration in antiviral research (Hořejší et al., 2006).
- New compounds from marine fungus were isolated and characterized, suggesting the potential of similar compounds for use in various biomedical applications, including as antitumoral or antimicrobial agents (Wu et al., 2010).
Chemical Properties and Applications
- Synthesized 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound related to this compound, was studied for its synthesis methods and reaction conditions, providing a foundation for understanding the synthesis of complex chemicals and pharmaceuticals (Huang Jin-qing, 2009).
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-5-7-14(21)8-6-13/h5-9H,4,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUOCZQBAIBZEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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